molecular formula C22H30N2OS B14669213 Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylbutyl) ester CAS No. 51308-68-0

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylbutyl) ester

Cat. No.: B14669213
CAS No.: 51308-68-0
M. Wt: 370.6 g/mol
InChI Key: VGFGEVBEVXJCEX-UHFFFAOYSA-N
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Description

Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylbutyl) ester: is a complex organic compound with a unique structure that combines a pyridine ring, a carbonimidothioic acid group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylbutyl) ester typically involves multiple steps, starting with the preparation of the pyridine derivative. The key steps include:

    Formation of the Pyridine Derivative: The pyridine ring is functionalized with a carbonimidothioic acid group.

    Esterification: The esterification process involves the reaction of the pyridine derivative with an alcohol, such as 1-methylbutanol, in the presence of an acid catalyst.

    Substitution Reaction: The final step involves the substitution of the hydrogen atom in the carbonimidothioic acid group with the S-((4-(1,1-dimethylethyl)phenyl)methyl) group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonimidothioic acid group to a primary amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Primary Amines: Formed from reduction reactions.

    Various Derivatives: Formed from substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylbutyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(3-methylbutyl) ester
  • Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(2-methylbutyl) ester

Uniqueness

The uniqueness of Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl)O-(1-methylbutyl) ester lies in its specific ester group, which imparts distinct chemical and physical properties. This makes it suitable for applications where other similar compounds may not be effective.

Properties

CAS No.

51308-68-0

Molecular Formula

C22H30N2OS

Molecular Weight

370.6 g/mol

IUPAC Name

S-[(4-tert-butylphenyl)methyl] N-(2-pentan-2-ylpyridin-3-yl)carbamothioate

InChI

InChI=1S/C22H30N2OS/c1-6-8-16(2)20-19(9-7-14-23-20)24-21(25)26-15-17-10-12-18(13-11-17)22(3,4)5/h7,9-14,16H,6,8,15H2,1-5H3,(H,24,25)

InChI Key

VGFGEVBEVXJCEX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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